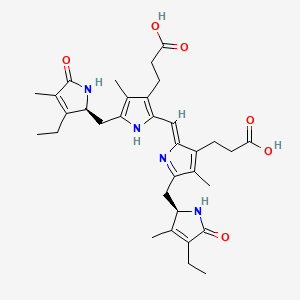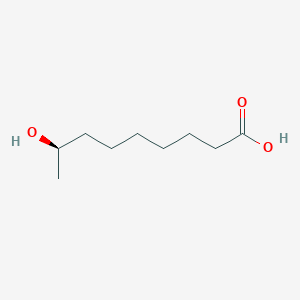
2-HE-Dmt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HE-Dmt is an organic compound that belongs to the thiazolium family It is characterized by the presence of a thiazole ring substituted with a hydroxyethyl group at the alpha position and two methyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HE-Dmt typically involves the reaction of 3,4-dimethylthiazole with an alpha-hydroxyethylating agent in the presence of a brominating agent. The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-HE-Dmt undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-HE-Dmt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or activator.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-HE-Dmt involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the thiazolium ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(alpha-Hydroxyethyl)thiamine diphosphate: A thiamine derivative with similar structural features but different functional groups.
3,4-Dimethylthiazole: The parent compound without the hydroxyethyl group.
Thiamine (Vitamin B1): A related compound with a thiazole ring and important biological functions.
Uniqueness
2-HE-Dmt is unique due to its specific substitution pattern and the presence of both hydroxyethyl and bromide groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
51169-57-4 |
|---|---|
Molecular Formula |
C7H12BrNOS |
Molecular Weight |
238.15 g/mol |
IUPAC Name |
1-(3,4-dimethyl-1,3-thiazol-3-ium-2-yl)ethanol;bromide |
InChI |
InChI=1S/C7H12NOS.BrH/c1-5-4-10-7(6(2)9)8(5)3;/h4,6,9H,1-3H3;1H/q+1;/p-1 |
InChI Key |
RLTJVQZAYRRZOI-UHFFFAOYSA-M |
SMILES |
CC1=CSC(=[N+]1C)C(C)O.[Br-] |
Canonical SMILES |
CC1=CSC(=[N+]1C)C(C)O.[Br-] |
Synonyms |
2-(alpha-hydroxyethyl)-3,4-dimethylthiazolium 2-(alpha-hydroxyethyl)-3,4-dimethylthiazolium bromide 2-HE-DMT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione](/img/structure/B1239001.png)


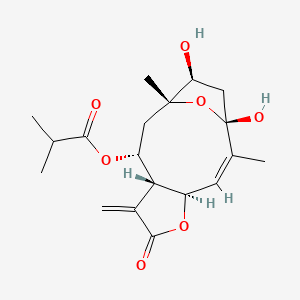
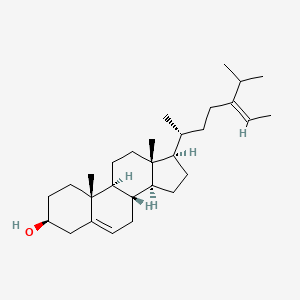

![[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B1239011.png)

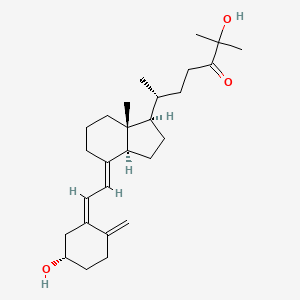
![(2S)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one](/img/structure/B1239015.png)
